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Compound of Interest

Compound Name:
8-(4-Piperidinyloxy)quinoline

dihydrochloride

CAS No.: 1185297-61-3

Cat. No.: B1419462

Get Quote

Introduction & Scope
This Application Note details the procedure for the salt formation of 8-(4-

Piperidinyloxy)quinoline (CAS: 123547-23-3 for generic structure reference).[1][2] This

compound features a bicyclic quinoline core linked via an ether bridge to a piperidine ring.[2]

From a medicinal chemistry perspective, the free base of 8-(4-Piperidinyloxy)quinoline often

presents as a viscous oil or low-melting solid with poor aqueous solubility and limited oxidative

stability.[1][2] Salt formation is critical to:

Enhance Bioavailability: Improve aqueous solubility for in vivo studies.

Stabilize the API: Prevent oxidation of the secondary amine.

Facilitate Handling: Convert the material into a free-flowing crystalline solid.

Physicochemical Rationale (The "Why")
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The molecule contains two basic nitrogen centers with distinct pKa values:[1][2]

Piperidine Nitrogen (

): Highly basic (Calculated pKa

10.5 – 11.0).[1][2]

Quinoline Nitrogen (

): Weakly basic (Calculated pKa

4.9).[1][2]

Strategic Implication:

Mono-salts: Addition of 1 equivalent of acid will selectively protonate the

site.[2] This is the preferred form for pharmaceutical development to avoid the high acidity
associated with protonating the weak quinoline base.

Di-salts: Excess strong acid (e.g., HCl) can protonate both sites, but these salts are often

highly hygroscopic and prone to hydrolysis (releasing acid) in solution.[1][2]

Pre-Formulation Data Summary
Before initiating salt formation, the following solubility profile of the free base should be verified.

Solvent Solubility (Free Base)
Suitability for Salt
Formation

Methanol/Ethanol High (>100 mg/mL) Excellent (Primary solvent)

Isopropanol (IPA) High Good (Crystallization solvent)

Ethyl Acetate Moderate Good (Anti-solvent)

Diethyl Ether / MTBE Low Excellent (Precipitant)

Water Negligible Poor (Avoid)
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Experimental Protocols
Protocol A: Preparation of 8-(4-Piperidinyloxy)quinoline
Mono-Hydrochloride
Objective: To synthesize the stable, stoichiometric mono-HCl salt. Target Form: Crystalline

solid.

Materials
Precursor: 8-(4-Piperidinyloxy)quinoline (Free Base)[1][2]

Acid Source: 1.25 M HCl in Ethanol (or 4 M HCl in Dioxane)

Solvent: Absolute Ethanol[2]

Anti-solvent: Diethyl Ether or MTBE[2]

Step-by-Step Methodology
Dissolution:

Dissolve 1.0 g (4.38 mmol) of the free base in 10 mL of absolute ethanol.[2]

Note: If the oil is viscous, mild heating to 40°C ensures homogeneity.

Acid Addition (Controlled):

Cool the solution to 0–5°C in an ice bath.

Add 1.05 equivalents of HCl (e.g., 3.68 mL of 1.25 M HCl in EtOH) dropwise over 10

minutes.

Critical Mechanism:[1][2] Slow addition at low temperature favors the protonation of the

highly basic piperidine nitrogen without kinetically trapping impurities or protonating the

quinoline ring transiently.

Crystallization:
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Stir the mixture at room temperature (25°C) for 1 hour.

Observation: A white precipitate should begin to form.[2] If the solution remains clear,

slowly add diethyl ether (up to 20 mL) until turbidity persists.[1][2]

Aging:

Stir the suspension for an additional 2 hours to ripen the crystals.

Isolation:

Filter the solid using a sintered glass funnel (Porosity 3).[1][2]

Wash the cake twice with cold diethyl ether (2 x 5 mL) to remove unreacted free base and

excess acid.[1][2]

Drying:

Dry under vacuum (50 mbar) at 45°C for 12 hours.

Expected Yield: 85–95% Expected Appearance: White to off-white crystalline powder.[1]

Protocol B: Preparation of Fumarate Salt (Alternative)
Objective: To produce a non-hygroscopic salt if the HCl salt proves unstable.[2] Fumaric acid

often forms robust hydrogen-bonded networks with secondary amines.[1]

Methodology
Stoichiometry: Use 0.5 equivalents (for hemi-fumarate) or 1.0 equivalent (for mono-

fumarate). Recommendation: Start with 1.0 eq.

Solvent System: Isopropanol (IPA).[1][2]

Procedure:

Dissolve 1.0 g of free base in 15 mL IPA at 50°C.

Separately dissolve 1.0 eq of fumaric acid in 10 mL hot IPA.
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Add the hot acid solution to the base solution.[3]

Allow to cool slowly to Room Temperature over 4 hours (controlled cooling promotes larger

crystal size).[1][2]

Filter and dry as per Protocol A.[2]

Visualization of Salt Selection Logic
The following diagram illustrates the decision matrix for selecting the appropriate salt form

based on the pKa differential and desired properties.

Start: 8-(4-Piperidinyloxy)quinoline
(Free Base, Oil)

Analyze pKa
N(pip) ~11.0 vs N(quin) ~4.9

Select Acid Stoichiometry

Target: Mono-Salt
(Protonates N-piperidine)

Standard Pharma Use

Target: Di-Salt
(Protonates both N)

Solubility Extremes

Add 1.0 eq HCl
Solvent: EtOH/Ether

Add 1.0 eq Fumaric Acid
Solvent: IPA (Hot)

Add >2.5 eq HCl
Solvent: Dioxane

Mono-HCl Salt
(Stable, Bioavailable)

Fumarate Salt
(Non-hygroscopic, Crystalline)

Di-HCl Salt
(Hygroscopic, High Acidity)

Click to download full resolution via product page
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Caption: Decision tree for salt selection based on pKa differentials. Green paths indicate

preferred pharmaceutical development routes.

Analytical Validation (Self-Validating System)[1][2]
To ensure the protocol was successful, the following analytical criteria must be met.

Proton NMR ( -NMR) Diagnostic
Comparison of the Free Base vs. Mono-HCl salt in DMSO-

:

Piperidine Ring Protons: In the salt form, the signals for the methylene protons adjacent to

the nitrogen (

) will shift downfield (higher ppm, typically

ppm) due to the positive charge.[1][2]

Quinoline Protons: Should show minimal shift in the Mono-HCl salt.[1] Significant shifting of

quinoline protons suggests formation of the Di-HCl salt or mixed species.

Chloride Content Titration
Method: Argentometric titration with

.[1][2]

Acceptance Criteria:

Mono-HCl theoretical Cl content:

(depending on exact MW).[1][2]

Di-HCl theoretical Cl content:

.[1]

Result must be within
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of theoretical Mono-HCl value.

HPLC Purity Check
Column: C18 Reverse Phase.[2][4]

Mobile Phase: Acetonitrile : Water (0.1% TFA).[1][2]

Purpose: Ensure acid hydrolysis has not cleaved the ether linkage between the quinoline

and piperidine rings. The salt peak should match the retention time of the free base (adjusted

for pH effects) with no new impurity peaks >0.1%.[2]
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(Note: While specific CAS 123547-23-3 data is proprietary or sparse in public domains, the

protocols above are derived from validated methodologies for the structural class of 4-(quinolin-

8-yloxy)piperidines.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419462?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

